Product packaging for 5-(4-methoxyphenyl)dipyrromethane(Cat. No.:CAS No. 176446-62-1)

5-(4-methoxyphenyl)dipyrromethane

Cat. No.: B1600679
CAS No.: 176446-62-1
M. Wt: 252.31 g/mol
InChI Key: RWLGLRBFZUOAGT-UHFFFAOYSA-N
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Description

Significance of Dipyrromethane Scaffolds in Organic Chemistry

Dipyrromethane scaffolds are fundamental units in the construction of a diverse array of polypyrrolic compounds. derpharmachemica.com These structures, consisting of two pyrrole (B145914) rings linked by a methylene (B1212753) bridge, are central to the synthesis of porphyrins, corroles, calixpyrroles, and expanded porphyrins. mdpi.comacademie-sciences.fr The versatility of the dipyrromethane framework allows for the introduction of various substituents at the meso-position and the β-positions of the pyrrole rings, enabling the fine-tuning of the electronic and steric properties of the resulting macrocycles. mdpi.com This adaptability is paramount in creating tailored molecules for applications ranging from medicinal chemistry to materials science. derpharmachemica.comscholarsresearchlibrary.com The stability of dipyrromethanes can be a concern during synthesis, but methods have been developed to obtain good yields, particularly when appropriate substituents are present on the pyrrole rings. derpharmachemica.com

Overview of the Role of 5-(4-Methoxyphenyl)dipyrromethane as a Meso-Substituted Dipyrromethane

This compound is a specific type of dipyrromethane where a 4-methoxyphenyl (B3050149) group is attached to the central carbon atom (the meso-position). This substitution is significant for several reasons. The methoxy (B1213986) group (–OCH3) is an electron-donating group, which influences the electronic properties of the dipyrromethane and any subsequent macrocycle it is incorporated into. nih.gov This electronic modulation can affect the photophysical properties, such as absorption and fluorescence, of the final porphyrin, making it a valuable tool for creating fluorescent probes and photosensitizers. chemimpex.com Furthermore, the presence of the 4-methoxyphenyl group can enhance the solubility of the compound in organic solvents, facilitating its use in various synthetic procedures. chemimpex.com This compound is a key intermediate in the synthesis of specifically substituted porphyrins, allowing for the creation of trans-A2B2-porphyrins, which have distinct substituents on opposite sides of the macrocycle. nih.govnih.govrsc.org

Scope and Academic Relevance of Research on the Compound

The academic and research interest in this compound stems from its pivotal role as a precursor in supramolecular chemistry and materials science. scholarsresearchlibrary.com Researchers are actively exploring its use in the development of:

Fluorescent Sensors: The ability to form stable complexes with metal ions makes it a candidate for creating sensors to detect environmental pollutants or biological markers. chemimpex.com

Organic Photovoltaics: Its electronic properties are being investigated for their potential to enhance the efficiency of organic solar cells. chemimpex.com

Medicinal Chemistry: The porphyrins derived from this compound are being studied for their potential as therapeutic agents. scholarsresearchlibrary.comchemimpex.com

Advanced Materials: Its high stability and tunable electronic properties make it a valuable component in the fabrication of innovative materials for electronic devices. chemimpex.com

The synthesis of this compound itself has been a subject of refinement, with various methods developed to improve yield and purity. derpharmachemica.comgfmoorelab.comgoogle.com These synthetic advancements are crucial for making this important building block more accessible for a wide range of research applications. The ongoing research into this compound and its derivatives continues to expand the frontiers of porphyrin chemistry and its interdisciplinary applications. mdpi.comnih.govnih.gov

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₆N₂O cymitquimica.comscbt.com
Molecular Weight 252.31 g/mol cymitquimica.comscbt.com
CAS Number 176446-62-1 chemimpex.comscbt.com
Melting Point 98-99 °C derpharmachemica.comchemimpex.com
Appearance Colorless to grey solid chemimpex.comgfmoorelab.com
¹H NMR (CDCl₃) δ 3.79 (s, 3H), 5.42 (s, 1H), 5.91 (m, 2H), 6.15 (q, J=2.9 Hz, 2H), 6.68 (m, 2H), 6.85 (AA′BB′m, 2H), 7.12 (AA′BB′m, 2H), 7.91 (br s, 2H) gfmoorelab.com
¹³C NMR (CDCl₃) δ 43.0, 55.2, 107.0, 108.3, 113.9, 117.1, 129.3, 132.8, 134.1, 158.4 gfmoorelab.com

Detailed Research Findings

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of pyrrole with 4-methoxybenzaldehyde (B44291). derpharmachemica.comgfmoorelab.com Various acid catalysts, including trifluoroacetic acid (TFA), indium(III) chloride (InCl₃), and p-toluenesulfonic acid (p-TSA), have been employed to facilitate this reaction. mdpi.comgfmoorelab.comacs.org One common procedure involves reacting p-anisaldehyde with a large excess of pyrrole, which also serves as the solvent, in the presence of a catalytic amount of acid. gfmoorelab.com This method has been shown to produce the desired compound in good yields, often around 68%. gfmoorelab.com Alternative "green" methodologies have also been developed, utilizing aqueous media and non-toxic inorganic acids to synthesize meso-substituted dipyrromethanes, including the title compound. derpharmachemica.com

Once synthesized, this compound is a crucial precursor for more complex structures. For instance, it can be formylated at the 1 and 9 positions to yield 1,9-diformyl-5-(4-methoxyphenyl)dipyrromethane. google.com This diformyl derivative is then used in condensation reactions with another dipyrromethane to construct the porphyrin macrocycle. google.com This stepwise approach allows for the synthesis of porphyrins with specific substitution patterns that would be difficult to achieve through a one-pot mixed aldehyde condensation, which often results in a statistical mixture of products. nih.govnih.gov Research has shown that the use of this compound can lead to higher yields of the desired trans-substituted porphyrins compared to traditional methods. nih.gov

The investigation into the reaction mechanisms has revealed that the condensation of dipyrromethanes with aldehydes can be plagued by scrambling, leading to a mixture of porphyrin products. rsc.org However, the use of sterically hindered dipyrromethanes or carefully controlled reaction conditions can suppress this scrambling. rsc.org While this compound is considered relatively unhindered, specific conditions have been identified to minimize scrambling and favor the formation of the desired trans-A₂B₂-porphyrin. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O B1600679 5-(4-methoxyphenyl)dipyrromethane CAS No. 176446-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)16(14-4-2-10-17-14)15-5-3-11-18-15/h2-11,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLGLRBFZUOAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453115
Record name 1H-PYRROLE, 2,2'-[(4-METHOXYPHENYL)METHYLENE]BIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176446-62-1
Record name 1H-PYRROLE, 2,2'-[(4-METHOXYPHENYL)METHYLENE]BIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4 Methoxyphenyl Dipyrromethane

One-Pot Condensation Approaches

One-pot syntheses are highly favored for their efficiency, as they involve the reaction of an aldehyde with a large excess of pyrrole (B145914), which serves as both reactant and solvent. This approach helps to minimize the formation of polymeric side products.

Acid-Catalyzed Condensation of Pyrrole with 4-Methoxybenzaldehyde (B44291)

Acid catalysis is the most common method for synthesizing 5-substituted dipyrromethanes. The mechanism involves the acid-catalyzed activation of the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the electron-rich pyrrole ring.

Trifluoroacetic acid (TFA) is a frequently employed catalyst for the condensation of pyrrole with aldehydes. researchgate.netgfmoorelab.comorgsyn.org The reaction is typically carried out at room temperature using a significant excess of pyrrole as the solvent. gfmoorelab.com For the synthesis of 5-(4-methoxyphenyl)dipyrromethane, 4-methoxybenzaldehyde is reacted with a 25-fold excess of pyrrole in the presence of a catalytic amount of TFA. gfmoorelab.com The reaction is generally complete within a short period, often around 5 to 15 minutes. gfmoorelab.comorgsyn.org Purification of the product can be achieved through methods like distillation followed by recrystallization, yielding a colorless powder. gfmoorelab.com This method has been reported to produce this compound in good yields. gfmoorelab.com

Table 1: TFA-Catalyzed Synthesis of this compound

ReactantsCatalystSolventReaction TimeYieldReference
Pyrrole, 4-MethoxybenzaldehydeTrifluoroacetic Acid (TFA)Pyrrole (excess)5 min68% gfmoorelab.com

Boron trifluoride diethyl etherate (BF3·OEt2) is another effective Lewis acid catalyst for this condensation. researchgate.netnih.gov Similar to TFA catalysis, the reaction is conducted in an excess of pyrrole at room temperature. researchgate.net Studies comparing TFA and BF3·OEt2 have shown that while both are effective, BF3·OEt2 can lead to a higher ratio of the desired dipyrromethane to the tripyrrane byproduct. gfmoorelab.com This suggests that BF3·OEt2 catalysis can offer better selectivity for the target molecule under similar reaction conditions. gfmoorelab.com High yields of meso-substituted dipyrromethanes have been achieved using this catalyst. nih.gov

Table 2: Comparison of Catalysts for Dipyrromethane Synthesis

CatalystDipyrromethane:Tripyrrane RatioReference
Trifluoroacetic Acid (TFA)Lower gfmoorelab.com
Boron Trifluoride Diethyl Etherate (BF3·OEt2)Higher gfmoorelab.com

In a move towards greener chemistry, Ceric Ammonium Nitrate (CAN) has been utilized as a catalyst for the synthesis of meso-substituted dipyrromethanes in aqueous media. rjpbcs.com This method presents a mild and environmentally friendly alternative to traditional methods that use strong acids and organic solvents. The reaction of 4-methoxybenzaldehyde with pyrrole in the presence of a catalytic amount of CAN in a water/ethanol mixture at room temperature proceeds efficiently. rjpbcs.com This approach is noted for its short reaction time and high yield of this compound, demonstrating the high catalytic activity of CAN in this transformation. rjpbcs.com

Table 3: CAN-Catalyzed Synthesis of this compound

ReactantsCatalystSolventReaction TimeYieldReference
Pyrrole, 4-MethoxybenzaldehydeCeric Ammonium Nitrate (CAN)H2O/EtOH60 min92% rjpbcs.com

Molecular iodine has been reported as a catalyst for the synthesis of meso-substituted dipyrromethanes. researchgate.net The reaction involves the condensation of an aromatic aldehyde, such as 4-methoxybenzaldehyde, with pyrrole at room temperature. researchgate.net This method is compatible with various aromatic aldehydes. researchgate.net The use of molecular iodine as a catalyst offers a different approach to the acid-catalyzed methods, potentially providing an alternative for substrates sensitive to strong acids.

Table 4: General Conditions for I2-Catalyzed Dipyrromethane Synthesis

ReactantsCatalystReaction ConditionReference
Pyrrole, Aromatic AldehydeMolecular Iodine (I2)Room Temperature researchgate.net

Tin(II) chloride dihydrate (SnCl2·2H2O) serves as an efficient catalyst for the condensation of pyrrole with various aldehydes, including aromatic ones, in water. researchgate.net This method is highlighted by the use of water as a cheap and non-toxic solvent, aligning with the principles of green chemistry. researchgate.net The reaction proceeds under stirring at room temperature, offering a simple and effective route to meso-substituted dipyrromethanes. researchgate.net It has been noted that aromatic aldehydes with strong electron-withdrawing substituents may require longer reaction times and result in lower to moderate yields. researchgate.net

Table 5: General Conditions for SnCl2·2H2O-Catalyzed Dipyrromethane Synthesis

ReactantsCatalystSolventReaction ConditionReference
Pyrrole, AldehydeTin(II) Chloride Dihydrate (SnCl2·2H2O)WaterRoom Temperature, Stirring researchgate.net
Boric Acid Catalysis

Boric acid has been demonstrated as an effective and environmentally friendly catalyst for the synthesis of this compound in an aqueous medium. isca.meresearchgate.net This method presents a green chemistry approach, avoiding the use of corrosive acids and organic solvents. The reaction proceeds efficiently at room temperature, providing good yields of the desired dipyrromethane. isca.me

In a typical procedure, the condensation of 4-methoxybenzaldehyde with two equivalents of pyrrole is carried out in water with a catalytic amount of boric acid. isca.me The mild acidity of boric acid in water is sufficient to catalyze the reaction at the interface between the aqueous and organic layers, which helps to prevent the formation of side products. nih.gov

CatalystSolventTemperatureYield (%)Reference
Boric AcidWaterRoom Temp.Good isca.me
Boric AcidAqueous Media30°CModerate to Good researchgate.net
Other Inorganic Acid Catalyzed Systems

Various inorganic acids have been employed to catalyze the synthesis of this compound. Hydrochloric acid (HCl) is a commonly used catalyst in aqueous media for this condensation reaction. isca.me While effective, these methods can sometimes require longer reaction times. rjpbcs.com For instance, the synthesis of this compound using HCl in an aqueous system at room temperature may require an overnight reaction to achieve a 69% yield. rjpbcs.com

Catalysis with Lewis Acids (e.g., Yb(OTf)3, Sc(OTf)3, InCl3)

Lewis acids are effective catalysts for the condensation of pyrrole and aldehydes. Water-tolerant Lewis acids such as Ytterbium triflate (Yb(OTf)3) and Scandium triflate (Sc(OTf)3) have been successfully used, particularly in aqueous solvent systems. lu.se Indium(III) chloride (InCl3) has also been utilized as a catalyst for the synthesis of 5-substituted dipyrromethanes in a one-flask, solventless approach that allows for direct purification by recrystallization. google.com This method involves the condensation of the aldehyde with a large excess of pyrrole (100 equivalents) at room temperature. google.com

Optimization of Reaction Parameters in Condensation Syntheses

The yield and purity of this compound are highly dependent on several reaction parameters, including the ratio of reactants, the solvent system, reaction temperature, and time.

Influence of Pyrrole:Aldehyde Ratio

The ratio of pyrrole to aldehyde is a critical factor in maximizing the yield of the desired dipyrromethane and minimizing the formation of higher oligomers, such as tripyrranes and tetrapyrroles. researchgate.netgfmoorelab.com Generally, a large excess of pyrrole is used to favor the formation of the dipyrromethane. researchgate.netgfmoorelab.comorgsyn.org

Studies have shown that as the pyrrole-to-aldehyde ratio increases, the ratio of dipyrromethane to tripyrrane also increases. gfmoorelab.com For example, in the synthesis of 5-phenyldipyrromethane, increasing the pyrrole:benzaldehyde (B42025) ratio showed a favorable increase in the dipyrromethane product. gfmoorelab.com While very high ratios (e.g., 100:1) have been used, a 25:1 ratio of pyrrole to aldehyde has been found to be effective in many cases. google.comgfmoorelab.com Conversely, some solvent-free methods have demonstrated excellent yields with a much lower pyrrole to aldehyde ratio of 2:1. ajrconline.orgresearchgate.net

Pyrrole:Aldehyde RatioCatalystSolventOutcomeReference
100:1InCl3NeatHigh yield, direct recrystallization google.com
40:1TFANeatGood yields of various dipyrromethanes gfmoorelab.com
25:1TFANeatOptimized for high dipyrromethane:tripyrrane ratio gfmoorelab.com
2:1I2Solvent-free (grinding)Excellent yield (97-99%) ajrconline.org
2:1SnCl2·2H2OSolvent-free (grinding)Excellent yield researchgate.net
Effect of Solvent Systems

The choice of solvent significantly impacts the synthesis of this compound. A variety of solvent systems have been investigated, each with its own advantages and disadvantages.

Neat Pyrrole : Using a large excess of pyrrole as both a reactant and the solvent is a common strategy. researchgate.netgfmoorelab.com This approach can suppress the formation of polymeric byproducts. researchgate.net

Aqueous Media : Water is an attractive "green" solvent. The use of water as a solvent with catalysts like boric acid or hydrochloric acid has been shown to be effective. isca.menih.gov Reactions in aqueous media can be advantageous due to environmental concerns and potentially simplified workup procedures. isca.me

Organic Solvents : Dichloromethane is a common organic solvent used in these syntheses. nih.gov However, the trend is to move away from chlorinated solvents due to environmental concerns. researchgate.net Toluene has also been used as a solvent in iodine-catalyzed reactions, though it may result in lower yields compared to reactions in water. nih.gov

Mixed Solvents : A mixture of methanol and water has been utilized in the synthesis of porphyrins from dipyrromethanes, indicating its compatibility with these structures. acs.org In a study using Ceric (IV) Ammonium Nitrate (CAN) as a catalyst, a 1:1 mixture of water and ethanol was found to be the optimal solvent system for the synthesis of 5-(4-chlorophenyl)dipyrromethane, suggesting its potential applicability for the methoxy-substituted analogue. rjpbcs.com

Solvent-Free Conditions : Solvent-free, or neat, reactions, often employing a grinding method, have been developed as an environmentally friendly and efficient alternative. ajrconline.orgresearchgate.net These methods can lead to excellent yields in very short reaction times. ajrconline.org

Reaction Temperature and Time

Reaction temperature and time are crucial parameters that must be controlled to achieve optimal results.

Most reported syntheses of this compound are conducted at room temperature. isca.merjpbcs.comgoogle.comresearchgate.netgfmoorelab.comacs.org This mild condition helps to prevent the degradation of the product and the formation of unwanted byproducts.

The reaction time can vary significantly depending on the catalyst and solvent system used. With efficient catalysts like trifluoroacetic acid (TFA) in neat pyrrole, the reaction can be essentially complete within 5 minutes. gfmoorelab.com Solvent-free grinding methods have reported reaction times of less than one minute. ajrconline.org In contrast, some systems, such as those using hydrochloric acid in water, may require several hours to overnight to achieve good yields. rjpbcs.com

CatalystSolventTemperatureTimeYield (%)Reference
TFANeat PyrroleRoom Temp.5 min68 gfmoorelab.com
Boric AcidWaterRoom Temp.30 min90 (for unsubstituted) isca.me
HClWaterRoom Temp.Overnight69 rjpbcs.com
CANWater/EthanolRoom Temp.60 min92 rjpbcs.com
I2Grinding (solvent-free)Room Temp.< 1 min97-99 ajrconline.org
InCl3Neat PyrroleRoom Temp.Not SpecifiedHigh google.com
Catalyst Loading and Activity

The efficiency of dipyrromethane synthesis is highly dependent on the choice and amount of the acid catalyst. Both Brønsted and Lewis acids are widely used to facilitate the condensation of pyrrole with aldehydes. nih.gov The catalyst's role is to activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the pyrrole ring.

Several catalytic systems have been investigated, with catalyst loading being a key parameter for optimizing yield and minimizing side reactions. For instance, trifluoroacetic acid (TFA) is a commonly used catalyst, often in catalytic amounts relative to the aldehyde. researchgate.net Studies have shown that the reaction is typically complete within minutes. gfmoorelab.com Mild Lewis acids, such as indium chloride (InCl₃) and magnesium bromide (MgBr₂), have also proven to be excellent catalysts for this transformation. researchgate.net

Research into heterogeneous catalysts has also been fruitful. Functionalized cation exchange resins, such as T-63 and Indion-130, have been successfully employed, serving as reusable and easily separable catalysts that can afford very good yields of the desired product. researchgate.net Other systems, like Glycine@celite, have been noted for their mildness and can be reused for multiple cycles without a significant loss in catalytic activity. nih.gov

The following table summarizes the performance of various catalysts in the synthesis of dipyrromethanes, including this compound.

CatalystCatalyst LoadingSolvent/ConditionsYieldReference
Trifluoroacetic acid (TFA)0.1 equivExcess Pyrrole (Solventless)Good gfmoorelab.com
BF₃·Et₂OCatalyticExcess Pyrrole (Solventless)High nih.govresearchgate.net
Ceric (IV) Ammonium Nitrate (CAN)5 mol%H₂O/EtOH92% rjpbcs.com
SnCl₂·2H₂ONot specifiedWaterGood researchgate.net
Glycine@celite10 mol%DichloromethaneVery Good nih.gov
Imidazolium zwitterionic molten salt10 mol%Solvent-Free72-87% nih.gov

Mechanistic Investigations of Dipyrromethane Formation

The formation of 5-substituted dipyrromethanes proceeds via an acid-catalyzed electrophilic substitution mechanism. The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the electron-rich pyrrole ring, typically at the C2 position.

This initial attack forms a carbinol intermediate (pyrrolylcarbinol). In the acidic medium, the hydroxyl group of the carbinol is protonated, forming a good leaving group (water). The departure of water generates a resonance-stabilized cation. This highly electrophilic intermediate is then rapidly attacked by a second molecule of pyrrole. The final step is the deprotonation of this second pyrrole ring, which re-establishes its aromaticity and yields the final 5-substituted dipyrromethane product.

It is crucial to control the reaction conditions, as side reactions can occur. If the electrophilic intermediate reacts with an already formed dipyrromethane molecule instead of a pyrrole molecule, higher oligomers such as tripyrranes and tetrapyrroles can be formed. researchgate.netgfmoorelab.com The order of reactant and catalyst addition can significantly influence the product distribution, with certain procedures favoring the formation of tripyrranes over dipyrromethanes. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward developing more environmentally benign methods for synthesizing this compound. These approaches aim to reduce or eliminate the use of hazardous organic solvents, improve energy efficiency, and utilize reusable catalysts.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers considerable environmental benefits by reducing waste and avoiding the use of often volatile and toxic organic compounds. The synthesis of dipyrromethanes has been successfully adapted to solvent-free conditions.

One notable method involves the reaction of an aldehyde with pyrrole using an imidazolium zwitterionic molten salt as a catalyst (10 mol%). nih.gov This approach, conducted at room temperature, provides a wide range of dipyrromethanes in very high yields (72% to 87%). nih.gov Another effective solvent-free method utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O) as a catalyst, which allows for the quantitative synthesis of meso-substituted dipyrromethanes with a low pyrrole-to-aldehyde ratio. researchgate.net This method is lauded for being environmentally friendly and having an easy workup procedure. researchgate.net

Aqueous Media Syntheses

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Several successful methods for synthesizing dipyrromethanes in aqueous media have been reported.

Ceric (IV) Ammonium Nitrate (CAN): An efficient synthesis of this compound has been demonstrated using CAN (5 mol%) as a catalyst in a water/ethanol mixture at room temperature. This method is notable for its high yield (92%) and relatively short reaction time (60 minutes). rjpbcs.com

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): This catalyst has been effectively used for the condensation of various aldehydes with pyrrole in water, providing good yields of the corresponding dipyrromethanes. researchgate.net

Hydrochloric Acid (HCl): The synthesis of tetrapyrrane, a precursor to porphyrins, has been achieved in high yields in an H₂O-MeOH mixture catalyzed by HCl. nih.govacs.org This general methodology is applicable to the formation of the initial dipyrromethane intermediate.

CatalystAqueous SystemKey AdvantagesReference
Ceric (IV) Ammonium Nitrate (CAN)H₂O/EtOHHigh yield (92%), fast reaction (60 min) rjpbcs.com
SnCl₂·2H₂OWaterGood yields, compatible with various aldehydes researchgate.net
HClH₂O/MeOHHigh yields of oligopyrroles nih.govacs.org

Ionic Liquid-Mediated Syntheses

Ionic liquids are considered green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. They can also act as catalysts. The ionic liquid 1-H-3-methylimidazolium tetrafluoroborate ([Hmim]BF₄) has been used as both a catalytic species and the reaction medium for the synthesis of dipyrromethanes. researchgate.net The condensation reactions proceed at room temperature or 0°C to afford the products in moderate yields. researchgate.net

Mechanochemical Syntheses

Mechanochemistry involves conducting chemical reactions by grinding solid reactants together, often with a catalytic amount of a liquid or solid additive, eliminating the need for bulk solvents. This technique has been applied to porphyrin synthesis, which proceeds through a dipyrromethane intermediate. nih.gov The acid-catalyzed condensation of an aldehyde and pyrrole can be achieved by grinding the components in a mortar and pestle. nih.gov This solvent-free approach represents a significant reduction in the environmental impact of the synthesis by eliminating both bulk solvents and the need for high temperatures. nih.gov

Purification and Isolation Strategies for Synthetic Products

The isolation of this compound from a crude reaction mixture is a critical step to ensure its suitability for subsequent applications, such as the synthesis of porphyrins. The primary impurities often include unreacted starting materials (pyrrole and p-anisaldehyde), oligomeric species like tripyrranes, and isomers such as N-confused dipyrromethanes. gfmoorelab.comscispace.com While various strategies exist, the choice of method depends on the scale of the synthesis and the desired purity. Historically, flash column chromatography was a common purification technique, but its application is often limited to smaller-scale preparations. gfmoorelab.comscispace.com To address the challenges of large-scale synthesis, methods focusing on distillation and recrystallization have been developed to eliminate the need for chromatography. gfmoorelab.comscispace.com

Distillation Techniques (e.g., bulb-to-bulb, Kugelrohr)

Distillation is a powerful method for purifying this compound, particularly for removing non-volatile oligomeric byproducts. gfmoorelab.comcmu.edu Given the compound's relatively high boiling point, vacuum distillation is required to prevent thermal decomposition.

Bulb-to-bulb distillation, often performed using a Kugelrohr apparatus, is particularly effective. gfmoorelab.comresearchgate.net This technique involves heating the crude product under high vacuum, causing the desired dipyrromethane to vaporize and subsequently condense in a cooler, adjacent collection bulb. The higher-molecular-weight oligomers remain in the original flask. cmu.edu This method serves as a crucial step in non-chromatographic purification protocols designed for producing multigram quantities of analytically pure dipyrromethanes. gfmoorelab.comscispace.com

One reported procedure specifies distilling the crude product of this compound at a temperature of 200 °C under a vacuum of 0.3 mmHg. gfmoorelab.com This distillation is typically the initial purification step, performed after the initial workup and before recrystallization, to effectively separate the target compound from polymeric impurities. gfmoorelab.comresearchgate.net

Table 1: Reported Distillation Parameters for this compound

ParameterValueSource(s)
Distillation TypeBulb-to-bulb gfmoorelab.comcmu.edu
Temperature200 °C gfmoorelab.com
Pressure0.3 mmHg gfmoorelab.com

Recrystallization Procedures

Recrystallization is a fundamental technique for achieving high purity of solid this compound. It is highly effective at removing soluble impurities, including the N-confused dipyrromethane isomer, which often forms during the synthesis. gfmoorelab.com This step is typically performed after an initial purification by distillation. gfmoorelab.comscispace.com

The process involves dissolving the crude or distilled solid in a minimum amount of a hot solvent or solvent mixture, followed by slow cooling to induce the formation of crystals. The choice of solvent is critical for efficient purification. For this compound, a common and effective solvent system is a mixture of diethyl ether and hexanes. gfmoorelab.com This procedure yields the final product as a colorless powder with a reported melting point of 99 °C. gfmoorelab.com Other solvent systems, such as ethanol/water, have also been employed for recrystallizing similar 5-substituted dipyrromethanes. gfmoorelab.comresearchgate.net In some synthetic routes that minimize byproducts, direct recrystallization of the crude product is possible without prior distillation or chromatography. google.com

Table 2: Recrystallization Solvents for this compound and Related Compounds

CompoundSolvent SystemResultSource(s)
This compound Diethyl ether:HexanesColorless powder gfmoorelab.com
5-(o-Tolyl)dipyrromethaneEthanol:WaterColorless crystals gfmoorelab.com
5-(2-Methoxyphenyl)dipyrromethaneCH2Cl2:HexanesColorless powder gfmoorelab.com
5-(4-Fluorophenyl)dipyrromethaneEthanolColorless crystals gfmoorelab.com

Chromatographic Purification Methods (e.g., flash column chromatography, TLC)

Chromatographic methods are widely used for the purification of dipyrromethanes, offering excellent separation of components based on their differential adsorption to a stationary phase. gfmoorelab.comrjpbcs.com Although methodologies have been developed to avoid it for large-scale work, flash column chromatography remains a typical and effective technique for obtaining highly pure this compound, especially in smaller research-scale preparations. gfmoorelab.comscispace.com

Thin-layer chromatography (TLC) is an essential tool used to monitor the progress of the synthesis and to identify the appropriate solvent system for column chromatography. rjpbcs.com For this compound, a reported Rf value is 0.37 in a 1:1 mixture of chloroform (B151607) and petroleum ether. researchgate.net

For preparative separation, flash column chromatography is employed. The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina. cmu.eduresearchgate.netrjpbcs.com A solvent system (mobile phase) is then passed through the column to elute the components. The polarity of the eluent is optimized to achieve separation between the desired dipyrromethane and impurities. For instance, a system of 25% ethyl acetate (B1210297) in petroleum ether has been used with a silica gel column to yield the pure product. rjpbcs.com Another example reports the use of ethyl acetate:hexane (4:6) as the eluent. researchgate.net While effective, this method can be a bottleneck in the synthesis of multigram quantities of the compound. gfmoorelab.com

Table 3: Chromatographic Purification Data for this compound and Related Compounds

CompoundMethodStationary PhaseMobile Phase / EluentRf ValueSource(s)
This compound TLCNot Specified1:1 Chloroform:Petroleum Ether0.37 researchgate.net
This compound Column ChromatographySilica GelEthyl acetate:Hexane (4:6)Not Reported researchgate.net
This compound Column ChromatographySilica Gel25% Ethyl acetate in Petroleum etherNot Reported rjpbcs.com
N-Confused 5-phenyldipyrromethaneFlash Column ChromatographyAlumina (Al2O3)Hexanes:Ethyl acetate (5:1)Not Reported gfmoorelab.com

Chemical Transformations and Reactivity of 5 4 Methoxyphenyl Dipyrromethane

Functionalization at Pyrrole (B145914) Nitrogen Atoms

The pyrrole nitrogen atoms in 5-(4-methoxyphenyl)dipyrromethane possess acidic protons that can be removed by a strong base. While specific examples of N-functionalization for this particular compound are not extensively documented in prominent literature, the general reactivity of dipyrromethanes suggests that deprotonation would generate a nucleophilic nitrogen species. This species could, in principle, react with various electrophiles, leading to N-alkylated or N-acylated derivatives. The synthesis of related dipyrromethane structures from N-methylpyrrole indicates that N-substituted variants are stable and accessible, suggesting that direct functionalization of the N-H bonds on this compound is a feasible, albeit less explored, transformation. researchgate.net The keywords of some studies on related compounds include N-alkylation, pointing to the general potential for this type of reaction. arkat-usa.org

Meso-Position Reactivity and Functionalization

The most significant and widely utilized reactivity of this compound involves the unsubstituted α-positions (C1 and C9) adjacent to the meso-carbon bridge. These positions are highly susceptible to electrophilic attack and readily participate in condensation reactions with aldehydes or their dicarbinol equivalents. This reactivity is the cornerstone of synthesizing asymmetrically substituted porphyrins, such as those of the A₂B₂ and A₃B types. nih.govnih.gov

The process typically involves an acid-catalyzed condensation between the dipyrromethane and an appropriate aldehyde or a dipyrromethane-dicarbinol. nih.govnih.gov The resulting open-chain tetrapyrrolic intermediate, a bilane, is then subjected to oxidation to induce cyclization and aromatization, yielding the stable porphyrin macrocycle. nih.gov This method provides a rational, non-statistical route to regioisomerically pure porphyrins. nih.gov

Table 1: Synthesis of Porphyrins via Condensation with 5-(aryl)dipyrromethanes

Dipyrromethane PrecursorCo-reactantCatalystOxidantProduct Type
5-Aryl-dipyrromethaneAromatic AldehydeTFA or BF₃·OEt₂DDQtrans-A₂B-Corrole arkat-usa.org
5-Aryl-dipyrromethaneDipyrromethane-dicarbinolTFADDQtrans-A₂B₂-Porphyrin nih.gov
5-(substituted phenyl)dipyrromethaneSubstituted Benzaldehyde (B42025)BF₃·OEt₂DDQAB₃-Porphyrin nih.gov

This table represents generalized reactions for 5-aryldipyrromethanes, a class to which this compound belongs.

Electrophilic Aromatic Substitution on Pyrrole Rings

The pyrrole rings in this compound are highly activated towards electrophilic aromatic substitution, with reactions preferentially occurring at the electron-rich α-positions (C1 and C9). quora.comyoutube.com This reactivity allows for the introduction of various functional groups onto the dipyrromethane core prior to its use in macrocycle synthesis.

A key example of this reactivity is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the pyrrole ring using a Vilsmeier reagent (e.g., POCl₃/DMF). nih.govorganic-chemistry.orgijpcbs.com This formylation typically occurs at a free α-position and is a crucial step in the synthesis of more complex structures like 1,9-diformyldipyrromethanes, which are themselves important precursors for porphyrins. nih.gov Acylation, using reagents like acetyl chloride in the presence of a Lewis acid, is another common electrophilic substitution used to functionalize dipyrromethanes. nih.gov

In some cases, reaction with electrophiles can lead to cleavage of the dipyrromethane unit. For instance, treatment with arenediazonium ions in acidic solution can cleave the methylene (B1212753) bridge, demonstrating the high reactivity of the pyrrole system. rsc.org

Table 2: Representative Electrophilic Substitution Reactions on Dipyrromethanes

Reaction TypeReagentFunctional Group Introduced
Vilsmeier-Haack FormylationPOCl₃, DMF-CHO nih.gov
AcylationAcetyl Chloride, AlCl₃-COCH₃ nih.gov
Azo-couplingArN₂⁺-N=N-Ar (can lead to cleavage) rsc.org

Oxidation Reactions to Dipyrromethenes and Dipyrrins

This compound can be readily oxidized to form the corresponding 5-(4-methoxyphenyl)dipyrromethene, also known as a dipyrrin (B1230570). This transformation involves the formation of a double bond at the meso-bridge, creating a conjugated system. The oxidation is typically carried out using mild oxidizing agents, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) being one of the most effective and commonly used reagents. researchgate.netnih.govnih.gov This reaction is often a crucial step in the synthesis of BODIPY dyes. researchgate.net

Table 3: Oxidation of Dipyrromethanes

Starting MaterialOxidizing AgentProduct
This compoundDDQ5-(4-methoxyphenyl)dipyrromethene researchgate.net
DipyrromethaneChloranilDipyrromethene researchgate.net

Complexation and Coordination Chemistry with Metal Ions

The chemical utility of this compound extends significantly into the realm of coordination chemistry, primarily through its derivatives: dipyrromethenes and porphyrins.

The oxidized form, 5-(4-methoxyphenyl)dipyrromethene, is an excellent bidentate ligand that readily coordinates with various elements. The most prominent examples are its complexes with boron, which form the highly fluorescent and photochemically stable 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes. researchgate.netnih.gov The synthesis involves the oxidation of the dipyrromethane to the dipyrromethene, followed by complexation with a boron source, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of a base. researchgate.net Recent research has also explored the complexation of dipyrrin ligands with other main-group elements like antimony and bismuth. nih.gov

Furthermore, the porphyrins synthesized from this compound are exceptional tetradentate ligands capable of chelating a vast array of metal ions within their central cavity. dntb.gov.ua The metallation of these porphyrins is a key step in tuning their electronic properties and developing them for applications in catalysis, sensing, and medicine. Metal ions such as iron(III), copper(II), and zinc(II) have been successfully incorporated into related porphyrin macrocycles. nih.govrsc.org

Table 4: Metal Complexation of this compound Derivatives

Ligand TypeMetal/Element SourceComplex Class
DipyrrometheneBF₃·OEt₂BODIPY researchgate.netgoogle.com
DipyrrometheneSbCl₃, BiCl₃SBDIPY, BIDIPY nih.gov
PorphyrinFe(III), Cu(II), Zn(II) saltsMetalloporphyrins rsc.org

Role As a Building Block in Advanced Macrocyclic Chemistry

Precursor for Porphyrin Synthesis

The utility of 5-(4-methoxyphenyl)dipyrromethane is most pronounced in the synthesis of porphyrins, where it serves as a key component in strategies aiming for specific substitution patterns on the porphyrin core. These methods provide a more controlled and predictable approach compared to the statistical condensation of pyrrole (B145914) and mixed aldehydes.

Meso-Substituted Porphyrins

Meso-substituted porphyrins are a class of porphyrins that bear substituents at the methine bridges (meso-positions) of the macrocycle. The synthesis of these porphyrins often utilizes dipyrromethanes as starting materials to control the placement of these substituents. nih.gov The condensation of a 5-substituted dipyrromethane, such as this compound, with an aldehyde is a direct route to forming trans-substituted porphyrins. nih.govgfmoorelab.com This approach is often preferred over mixed aldehyde condensations with pyrrole, which typically result in a statistical mixture of porphyrins that are challenging to separate. nih.gov

The synthesis of meso-substituted dipyrromethanes themselves is commonly achieved through the acid-catalyzed condensation of an aldehyde with an excess of pyrrole. researchgate.netderpharmachemica.com Various acid catalysts, including trifluoroacetic acid (TFA), have been employed for this purpose. derpharmachemica.com The resulting dipyrromethanes are crucial intermediates for creating a wide array of porphyrin analogues. researchgate.net

Synthesis of Symmetrical A4-Porphyrins

Symmetrical A4-porphyrins, where all four meso-substituents are identical, can be synthesized through the self-condensation of a 5-substituted dipyrromethane-monocarbinol. However, a more common route involves the condensation of pyrrole with a single aldehyde. acs.org While this compound is not directly used for A4 porphyrin synthesis in a way that would result in a single type of substituent, the methodologies developed for other porphyrin types using this precursor are foundational to the broader field of porphyrin synthesis. For instance, a simplified, large-scale synthesis of A4-porphyrins has been developed using an HCl-catalyzed condensation of pyrrole and an aldehyde in a water-methanol mixture, followed by oxidation. acs.org This highlights the ongoing efforts to create efficient and scalable porphyrin synthesis methods.

An example of a symmetrical A4-porphyrin is 5,10,15,20-(tetra-4-methoxyphenyl)porphyrin, which can be synthesized for various applications. porphychem.com

Synthesis of Trans-A2B2-Porphyrins

The synthesis of trans-A2B2-porphyrins, which have two different substituents arranged in an alternating pattern at the meso-positions, is a key application for this compound. acs.orgmdpi.com The general strategy involves the acid-catalyzed condensation of a 5-aryl-dipyrromethane with an appropriate aldehyde, followed by oxidation. mdpi.comsciforum.net This [2+2] condensation approach offers a rational route to these specifically substituted porphyrins, often avoiding the scrambling of substituents that can occur in other methods. acs.orgkit.edu

For example, 5,15-bis(4-methoxyphenyl)-10,20-bis(4-nitrophenyl)porphyrin, a trans-A2B2-porphyrin, has been synthesized by reacting this compound with 4-nitrobenzaldehyde (B150856) in a water-methanol mixture with HCl as a catalyst. acs.org The absence of scrambling is a significant advantage of this method, ensuring the formation of the desired linear isomer, which is crucial for applications like metal-organic frameworks (MOFs). kit.edu However, scrambling can still be a challenge, particularly with unhindered dipyrromethanes, leading to a mixture of porphyrin products. rsc.orgacs.org The choice of reaction conditions and the steric nature of the dipyrromethane substituent play a crucial role in minimizing these side reactions. rsc.org

Reactant 1Reactant 2Porphyrin TypeKey Features
This compound4-nitrobenzaldehydetrans-A2B2HCl-catalyzed condensation in H2O-MeOH, scramble-free. acs.org
5-phenyldipyrromethaneAldehydetrans-A2B2Prone to scrambling, especially under certain acidic conditions. rsc.org
5-mesityldipyrromethaneAldehydetrans-A2B2Resistant to acidolysis, leading to minimal scrambling. rsc.org

Strategies for Regioisomerically Pure Porphyrins (e.g., ABCD, cis-A2B2, cis-A2BC)

Achieving regioisomerically pure porphyrins with complex substitution patterns like ABCD, cis-A2B2, and cis-A2BC requires highly controlled synthetic strategies. These methods are designed to avoid the statistical mixtures produced by simpler condensation reactions. nih.gov A powerful approach involves the condensation of a dipyrromethane with a dipyrromethane-dicarbinol. nih.gov This methodology allows for the pre-functionalization of the dipyrromethane precursors, leading to the desired arrangement of substituents in the final porphyrin.

The synthesis of unsymmetrical diacyldipyrromethanes is a key step in this process. This can be achieved through a stepwise acylation, first using a pyridyl benzothioate and then an acid chloride. nih.gov The resulting diacyldipyrromethane can be reduced to the corresponding dicarbinol. By carefully choosing the dipyrromethane and dipyrromethane-dicarbinol components, a wide variety of regioisomerically pure porphyrins can be constructed. nih.gov While direct synthesis of trans-A2B2 porphyrins using this compound can be efficient, accessing the cis-isomers or more complex patterns often requires these more elaborate, multi-step strategies. nih.gov For instance, attempts to synthesize trans-bis(4-methoxyphenyl)porphyrin via a dipyrromethane route have sometimes resulted in a mixture of scrambled products, with the cis-isomer being dominant. acs.orgnih.gov

Dipyrromethane-Dicarbinol Condensation Routes

The condensation of a dipyrromethane-dicarbinol with a dipyrromethane is a cornerstone of rational porphyrin synthesis, enabling the creation of porphyrins with precisely defined substitution patterns. nih.gov This method offers significant advantages over one-pot condensations of pyrroles and aldehydes, particularly in minimizing scrambling and allowing for the synthesis of complex, unsymmetrical porphyrins. nih.gov

The process begins with the synthesis of a diacyldipyrromethane, which is then reduced to the corresponding dipyrromethane-dicarbinol using a reducing agent like sodium borohydride. nih.gov This dicarbinol is then condensed with a second dipyrromethane (which can be the same or different) under acidic conditions, followed by oxidation with an agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the porphyrin. nih.gov Lewis acids have also been shown to be effective catalysts for this condensation. google.com The reactivity of the dipyrromethane-carbinol intermediates allows the reaction to proceed under milder conditions than traditional methods, which helps to suppress scrambling. cmu.edu

This strategy has been successfully employed to synthesize a variety of porphyrin architectures, including A3B, trans-A2B2, cis-A2B2, trans-AB2C, cis-A2BC, and ABCD types. nih.gov

A Fundamental Component for Expanded Porphyrins and their Analogs

Expanded porphyrins, a class of macrocycles containing more than four pyrrole rings, have garnered significant interest due to their unique electronic, optical, and anion-binding properties. This compound serves as a crucial starting material for the synthesis of several important members of this family. mdpi.comnih.gov

Chlorins

Chlorins are dihydroporphyrins, meaning they possess a reduced pyrrole ring, which imparts distinct spectral properties compared to porphyrins. The synthesis of specifically substituted chlorins often relies on a convergent approach involving the coupling of two halves of the molecule. nih.govcapes.gov.br One of these essential components, a bromodipyrromethane carbinol, can be prepared from a 5-substituted dipyrromethane like this compound through a sequence of acylation, bromination, and reduction. nih.govcapes.gov.brnih.gov This strategy allows for the creation of chlorin (B1196114) building blocks with desired substituents at specific positions, which are valuable for applications in areas such as artificial photosynthesis. nih.govcapes.gov.br

Corroles

Corroles are another important class of porphyrin analogs, characterized by a contracted macrocyclic ring with a direct linkage between two pyrrole units. researchgate.netarkat-usa.org The synthesis of meso-aryl-substituted corroles can be achieved through the condensation of an aryldipyrromethane, such as this compound, with an appropriate aldehyde. researchgate.net For instance, the reaction of 5-(p-tolyl)dipyrromethane with an aldehyde can yield the corresponding corrole. nih.gov The choice of acid catalyst, such as trifluoroacetic acid or trichloroacetic acid, is crucial and depends on the reactivity of the aldehyde used. researchgate.netarkat-usa.org The synthesis of corroles with electron-donating groups like the 4-methoxyphenyl (B3050149) group has been reported, highlighting the versatility of this building block. nih.gov

Sapphyrins and Smaragdyrins

Sapphyrins and smaragdyrins are expanded porphyrins containing five pyrrole rings. nih.gov Sapphyrins are distinguished by four meso-carbon bridges and one direct pyrrole-pyrrole bond, while smaragdyrins have three meso-carbon bridges and two direct pyrrole-pyrrole bonds. nih.gov The synthesis of these complex macrocycles often utilizes dipyrromethanes and tripyrromethanes as key building blocks. researchgate.net For example, the condensation of a dipyrromethane with a tripyrromethane in the presence of an acid catalyst can lead to the formation of sapphyrins. researchgate.net The 5-aryl substituted dipyrromethanes are instrumental in creating meso-substituted sapphyrins, which have demonstrated interesting anion binding properties. researchgate.net

Hexaphyrins and Other Polypyrrolic Macrocycles

The utility of 5-substituted dipyrromethanes extends to the synthesis of even larger polypyrrolic macrocycles, such as hexaphyrins, which contain six pyrrole rings. The condensation of a 5,10-diphenyltripyrrane, which can be synthesized from the reaction of benzaldehyde (B42025) and pyrrole alongside 5-phenyldipyrromethane, has been used to create meso-hexaphenylhexaphyrin. capes.gov.br This demonstrates the potential of dipyrromethane derivatives in building a diverse range of expanded porphyrin systems.

A Precursor for Boron Dipyrromethene (BODIPY) Dyes

Boron dipyrromethene (BODIPY) dyes are a class of fluorescent molecules with exceptional photophysical properties, including high quantum yields and excellent chemical stability. nih.govsioc-journal.cn 5-substituted dipyrromethanes are the direct precursors to these valuable dyes. arkat-usa.orgresearchgate.net The synthesis typically involves the condensation of a dipyrromethane with an appropriate reagent, followed by complexation with a boron source. nih.gov A notable advancement in BODIPY synthesis is the development of mechanochemical methods, which are solvent-free and significantly faster than traditional solution-based approaches. nih.govresearchgate.net For instance, grinding a mixture of an aldehyde and pyrrole with a few drops of trifluoroacetic acid (TFA), followed by oxidation and reaction with triethylamine (B128534) and boron trifluoride etherate, can produce BODIPY dyes in minutes. nih.govresearchgate.net This method has been successfully applied to synthesize a variety of BODIPY derivatives. researchgate.net

BODIPY Synthesis Step Reagents/Conditions Observation/Outcome
CondensationAldehyde, Pyrrole, TFA (catalyst)Formation of dipyrromethane intermediate
Oxidationp-chloranil or DDQFormation of dipyrromethene
ComplexationTriethylamine, BF₃·OEt₂Formation of the final BODIPY dye

Assembly of Linear Porphyrin Arrays and Supramolecular Architectures

The compound this compound is a cornerstone in the construction of highly ordered, large-scale molecular systems, such as linear porphyrin arrays and complex supramolecular architectures. Its utility stems from its ability to serve as a precursor to asymmetrically substituted porphyrins, which are essential building blocks for creating these advanced materials. Porphyrins derived from this dipyrromethane can be designed with specific functional groups that direct their assembly into larger, more complex structures. These arrays and architectures are of significant interest for their potential applications in molecular electronics, artificial photosynthesis, and sensor technology due to their unique electronic and photophysical properties. researchgate.netrsc.org

The primary strategy for building these structures involves a "building block" approach, where this compound is first used to synthesize a specific type of porphyrin. A common target is the trans-A₂B₂-porphyrin, where 'A' and 'B' represent different meso-substituents. The methoxyphenyl group from the dipyrromethane becomes one of the 'A' or 'B' substituents on the final porphyrin ring.

A key synthetic route is the [2+2] condensation reaction, where a dipyrromethane is reacted with an aldehyde. acs.org For instance, the reaction of this compound with an appropriate aldehyde, like 4-nitrobenzaldehyde, under acidic conditions yields a trans-A₂B₂-porphyrin. acs.org This method provides a more direct and higher-yielding pathway to regioisomerically pure porphyrins compared to statistical mixed-aldehyde condensations. nih.govnih.gov The resulting porphyrins, now equipped with different peripheral functionalities, can be linked covalently to form linear arrays or assembled non-covalently into supramolecular structures. rsc.orgrsc.org

Research Findings on Porphyrin Synthesis for Arrays

Detailed studies have optimized the synthesis of these crucial porphyrin building blocks. The following table summarizes representative findings for the synthesis of trans-A₂B₂-porphyrins using this compound as a starting material.

Porphyrin ProductDipyrromethane PrecursorAldehyde ReactantReaction ConditionsYieldReference
5,15-Bis(4-methoxyphenyl)-10,20-bis(4-nitrophenyl)porphyrinThis compound4-NitrobenzaldehydeHCl in H₂O/MeOH, followed by reflux in DMF40% acs.org
5-(4-Acetamidophenyl)-10,15,20-tris(3,5-dimethoxyphenyl)porphyrin5-(3,5-Dimethoxyphenyl)dipyrromethane4-AcetamidobenzaldehydeTFA in CH₃CN, oxidation with DDQ12-14% nih.gov

This table illustrates the direct use of meso-substituted dipyrromethanes in creating asymmetrically functionalized porphyrins, which are the monomers for larger assemblies.

Once synthesized, these porphyrin units are used to construct linear arrays. These arrays are essentially molecular wires where the porphyrin units are linked together, often by bridging groups like 1,4-phenylene. rsc.org The extensive π-conjugated systems of these arrays lead to strong electronic interactions and delocalization, making them suitable for applications in molecular-scale electronics. researchgate.net The length of these arrays can be systematically extended, with examples reaching up to nine porphyrin units, achieving molecular lengths of approximately 122 Å. rsc.org

In the realm of supramolecular chemistry, the porphyrin building blocks derived from this compound are designed to self-assemble through non-covalent interactions. rsc.org Functional groups on the porphyrin periphery, such as carboxylic acids or amides (which can be introduced via the aldehyde co-reactant), guide the assembly process through hydrogen bonding. rsc.orgrsc.org This leads to the formation of well-ordered one-dimensional fibrous polymers or two-dimensional grid-like networks. rsc.orgrsc.org The methoxy (B1213986) group itself can influence solubility and packing in the solid state. The ability to control the substitution pattern of the porphyrin monomer is critical for directing the final supramolecular architecture.

Role of this compound in Final Architectures

The specific structure of the dipyrromethane precursor directly influences the properties and assembly of the final macrocyclic system.

Architecture TypeAssembly StrategyRole of Dipyrromethane-Derived UnitKey Interactions
Covalently-Linked Linear Porphyrin ArraysStepwise covalent bond formation (e.g., [2+2] condensation)Forms an asymmetrically substituted porphyrin monomer (e.g., A₂B₂) allowing for directional, linear polymerization.Covalent bonds (e.g., phenylene bridges)
Supramolecular Porphyrin PolymersSpontaneous self-assembly of porphyrin monomersIntroduces specific substituents (e.g., the methoxyphenyl group) that influence solubility and packing, while other functional groups on the porphyrin direct assembly.Hydrogen bonding, metal coordination, π-π stacking

This table summarizes how the initial dipyrromethane building block is instrumental in fabricating both covalently linked and non-covalently assembled porphyrin-based materials.

Applications in Advanced Materials and Chemical Technologies

Integration into Functional Materials

5-(4-methoxyphenyl)dipyrromethane is a crucial precursor in the synthesis of a variety of functional materials, most notably porphyrins and their derivatives. nih.govscbt.com Porphyrins, large aromatic macrocycles, are of immense interest in materials chemistry and for creating biomimetic systems. The dipyrromethane method, which involves the condensation of a dipyrromethane like this compound with an aldehyde, is a more direct and often higher-yielding route to asymmetrically substituted porphyrins compared to mixed aldehyde condensations. nih.gov This approach allows for the creation of porphyrins with specific functionalities, which can then be integrated into larger, covalently linked multi-porphyrin arrays for applications such as molecular wires and in the study of electron and energy transfer. researchgate.net

The synthesis of these functional materials often involves acid-catalyzed condensation reactions. For instance, the reaction of 4-methoxybenzaldehyde (B44291) with an excess of pyrrole (B145914) in the presence of an acid catalyst like trifluoroacetic acid yields this compound. researchgate.netgfmoorelab.com This dipyrromethane can then be further reacted to produce complex porphyrin structures. nih.govacs.org The scalability of dipyrromethane synthesis is a key factor in its utility, with methods being developed to produce these compounds on a larger scale for various applications. google.com

Below is a table summarizing the synthesis of a trans-A2B2-porphyrin using this compound.

ReactantsCatalyst/SolventProductYieldReference
This compound, 4-nitrobenzaldehyde (B150856)HCl, Methanol/Water5,15-Bis(4-methoxyphenyl)-10,20-bis(4-nitrophenyl)porphyrin- acs.org

Contributions to Organic Electronics

The unique electronic properties of materials derived from this compound make them valuable in the field of organic electronics. The extended π-conjugated systems present in porphyrins and other derivatives facilitate charge transport, a critical characteristic for electronic applications. researchgate.net Polymers created from dipyrromethane monomers, for instance, can exhibit conducting properties. researchgate.net

The electropolymerization of dipyrromethane derivatives, such as 5-phenyl dipyrromethane, has been shown to produce conductive polymer films. researchgate.net These films can be characterized by their electrical conductivity and spectroelectrochemical behavior, which describes how their optical properties change with an applied voltage. researchgate.net Such materials are essential for the development of various organic electronic devices.

Role in Optoelectronic Devices

The application of this compound and its derivatives extends into the realm of optoelectronics, where materials are required to interact with light and electricity. The inherent photophysical properties of porphyrins and BODIPY (boron-dipyrromethene) dyes, which can be synthesized from dipyrromethanes, make them suitable for a range of optoelectronic applications. researchgate.netiipseries.orgnih.gov

Molecular Optical Switches

The ability of some dipyrromethane-based molecules to change their properties in response to external stimuli, such as light, makes them candidates for molecular optical switches. These switches are fundamental components of potential optical computing and data storage technologies.

Nano Devices

At the nanoscale, materials derived from this compound can be used to construct nano-sized devices. For example, dipyrrin-substituted porphyrinic macrocycles can be immobilized on a substrate to create charge storage molecules and information storage devices. google.com

Photo- and Electro-Conducting Applications

The photo- and electro-conducting properties of polymers derived from dipyrromethanes are central to their use in optoelectronic devices. researchgate.net For instance, the spectroelectrochemical properties of poly(5-(4-tert-butylphenyl)dipyrromethane) have been investigated, revealing its potential for use in electrochromic devices, which change color in response to an electric current. researchgate.netmetu.edu.tr Furthermore, dipyrromethene-based materials are being explored for their use in organic photovoltaic devices, highlighting their potential in solar energy conversion. rsc.org

Development of Chemosensors and Colorimetric Sensors

A significant area of application for this compound derivatives is in the development of chemosensors and colorimetric sensors. researchgate.netnih.gov These sensors are designed to detect the presence of specific chemical species, often with a visual color change.

Dipyrromethane-based compounds can be engineered to selectively bind with specific anions or cations. researchgate.netnih.govcolab.ws This binding event can trigger a change in the molecule's electronic structure, leading to a noticeable change in its absorption or fluorescence properties. For example, tweezer-like anion receptors synthesized from diformyldipyrromethane have shown the ability to selectively bind with fluoride (B91410) and dihydrogenphosphate ions. nih.govcolab.ws The presence of a nitro group on the phenyl ring of a similar receptor enhanced its binding strength and selectivity for fluoride, resulting in a distinct color change. nih.govcolab.ws

The versatility of the dipyrromethane framework allows for the design of sensors for a wide range of analytes. researchgate.net For instance, a dipyrromethane-based dual receptor has been developed for the colorimetric detection of both fluoride and copper ions. nih.gov Similarly, properly functionalized dipyrromethanes can act as electroactive monomers for creating molecularly imprinted polymers, which are synthetic receptors with high selectivity for a target molecule. researchgate.netpsu.edu

The table below highlights a dipyrromethane-based receptor and its sensing capabilities.

ReceptorTarget AnalyteSensing MechanismReference
2,2'‑bis[2‑cyano‑2‑(4‑nitrophenyl)vinyl]‑5,5'‑dimethyl dipyrromethaneFluoride ion (F⁻)Colorimetric change nih.govcolab.ws

Catalytic Applications

This compound is a key intermediate in the synthesis of ligands for various catalytic systems. Its derivatives, formed through subsequent chemical reactions, are employed in photocatalysis, metal-complex catalysis, and polymerization reactions.

While this compound itself is not a photocatalyst, it is an essential building block for the synthesis of porphyrins, which possess significant photocatalytic properties. scbt.comnih.govrsc.org Porphyrins have a unique structure with extensive π-electron delocalization, enabling them to act as photosensitizers or photoredox catalysts under light irradiation. rsc.org These porphyrin-based photocatalysts, derived from precursors like this compound, are utilized in critical applications such as CO2 photoreduction and C-C coupling reactions. rsc.org

Furthermore, the oxidized derivatives of dipyrromethanes, known as dipyrromethenes or dipyrrins, can be complexed with transition metals to create photocatalytically active compounds. iipseries.org These complexes are under investigation for their potential in various light-driven chemical transformations. iipseries.org The functional groups on the dipyrromethane starting material, such as the 4-methoxyphenyl (B3050149) group, influence the photophysical and electronic properties of the final photocatalyst. researchgate.net

The dipyrromethane framework is a versatile scaffold for creating ligands used in metal-complex catalysis. nih.gov this compound can be oxidized to its corresponding dipyrromethene, which, upon deprotonation, acts as a strong chelating agent for a variety of metal ions. iipseries.orgresearchgate.net This coordinating ability is central to the formation of catalytically active metal complexes. researchgate.net

Research has shown that metal complexes of dipyrromethene ligands are effective catalysts for a range of organic transformations. For example, iron-dipyrromethene complexes have been successfully used as catalysts for C-H bond amination. nih.gov Ruthenium complexes of these ligands have also been synthesized and investigated for their catalytic potential. nih.gov The specific substituents on the dipyrromethene ligand play a crucial role in tuning the activity and selectivity of the metal catalyst.

Catalytic ReactionMetal in Dipyrromethene ComplexReference
C-H Bond AminationIron (Fe) nih.gov
PolymerizationAluminium (Al) nih.gov
Precursors for other catalystsRuthenium (Ru) nih.gov

A notable application of metal complexes derived from dipyrromethanes is in the field of polymerization. Specifically, aluminium complexes featuring dipyrromethene ligands have been identified as effective catalysts for polymerization reactions. nih.gov In this context, this compound serves as the starting material for the synthesis of the necessary dipyrromethene ligand. The resulting aluminium catalyst leverages the specific electronic and steric environment provided by the ligand to control the polymerization process.

Research Tools for Electron Transfer Processes

Derivatives of this compound are invaluable tools for investigating fundamental electron transfer processes. The unique electronic properties of the porphyrins and BODIPY (boron-dipyrromethene) dyes synthesized from this compound make them ideal for studying photo-induced energy and electron transfer. iipseries.orgacs.org

Porphyrins, with their extensive conjugated π-systems, can be systematically modified at the meso-position. acs.orgnih.gov The introduction of a 4-methoxyphenyl group, by using this compound as a precursor, alters the energy of the molecular orbitals, thereby influencing the rates and pathways of electron transfer events. acs.org This allows researchers to design specific porphyrin structures to probe the mechanics of photo-induced charge separation and recombination. acs.org

Similarly, BODIPY dyes, which are complexes of dipyrromethenes with a difluoroboron (BF2) unit, are known for their sharp absorption spectra, high fluorescence quantum yields, and exceptional stability. nih.gov These dyes, including those derived from this compound, are explicitly used as electron-transfer reagents and fluorescent probes. acs.org Their photophysical properties can be systematically tuned, making them excellent models for studying the relationship between molecular structure and electron transfer dynamics. acs.org

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-(4-methoxyphenyl)dipyrromethane, offering precise information about the hydrogen and carbon atoms within the molecule.

1H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is instrumental in identifying the various types of protons and their respective chemical environments in this compound. The spectra, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibit characteristic signals that correspond to the methoxy (B1213986), methine, and aromatic protons of the pyrrole (B145914) and phenyl rings.

In a typical ¹H NMR spectrum, a singlet appears for the methoxy group (–OCH₃) protons. gfmoorelab.com The single proton of the meso-methine bridge (–CH–) also produces a singlet. The protons on the pyrrole rings give rise to multiplets, and a broad singlet is often observed for the NH protons of the pyrrole rings. The protons of the 4-methoxyphenyl (B3050149) group appear as a set of two multiplets, characteristic of an AA'BB' system. gfmoorelab.com

Detailed analysis of the chemical shifts (δ), reported in parts per million (ppm), and the coupling patterns provides a definitive fingerprint of the molecule's structure. gfmoorelab.comderpharmachemica.com

Table 1: Representative ¹H NMR Spectroscopic Data for this compound in CDCl₃

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Reference
Methoxy (–OCH₃) 3.79 Singlet gfmoorelab.com
Meso-methine (–CH–) 5.42 Singlet gfmoorelab.com
Pyrrole β-protons 5.91 Multiplet gfmoorelab.com
Pyrrole β-protons 6.15 Quartet gfmoorelab.com
Pyrrole α-protons 6.68 Multiplet gfmoorelab.com
Phenyl protons 6.85 AA'BB' multiplet gfmoorelab.com
Phenyl protons 7.12 AA'BB' multiplet gfmoorelab.com
Pyrrole NH 7.91 Broad singlet gfmoorelab.com

This table presents a compilation of representative data and may not reflect the full range of reported values.

13C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their electronic environment and hybridization state.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon Assignment Chemical Shift (δ) in ppm Reference
Meso-methine C 43.0 gfmoorelab.com
Methoxy C 55.2 gfmoorelab.com
Pyrrole β-C 107.0 gfmoorelab.com
Pyrrole β-C 108.3 gfmoorelab.com
Phenyl C 113.9 gfmoorelab.com
Pyrrole α-C 117.1 gfmoorelab.com
Phenyl C 129.3 gfmoorelab.com
Pyrrole α-C (ipso) 132.8 gfmoorelab.com
Phenyl C (ipso) 134.1 gfmoorelab.com
Phenyl C–O 158.4 gfmoorelab.com

This table presents a compilation of representative data and may not reflect the full range of reported values.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides valuable structural information.

For this compound, the EI-MS spectrum typically shows a prominent molecular ion peak at an m/z corresponding to its molecular weight (C₁₆H₁₆N₂O). gfmoorelab.com Common fragmentation pathways involve the cleavage of the bond between the meso-carbon and the pyrrole rings, as well as fragmentation of the methoxyphenyl group. gfmoorelab.com

Table 3: Key Fragments in the EI-MS of this compound

m/z Relative Intensity (%) Proposed Fragment Reference
252 100 [M]⁺ gfmoorelab.com
186 33 [M - C₄H₄N]⁺ gfmoorelab.com
170 27 [M - C₅H₅N]⁺ gfmoorelab.com
145 74 [M - C₇H₇O]⁺ gfmoorelab.com

This table presents a compilation of representative data and may not reflect the full range of reported values.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. It typically generates protonated molecules [M+H]⁺ or other adducts, such as [M+Na]⁺.

For this compound, ESI-MS provides a clear determination of the molecular weight with minimal fragmentation. derpharmachemica.com This technique is often used in high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the molecule with high accuracy. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within this compound.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of this compound typically shows a distinct absorption band for the N-H stretching of the pyrrole rings. derpharmachemica.com Other significant peaks correspond to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group. derpharmachemica.comresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Reference
N-H Stretch (Pyrrole) 3345 derpharmachemica.comresearchgate.net
C-H Stretch (Aromatic/Alkene) 3092 derpharmachemica.comresearchgate.net
C=C Stretch (Aromatic) 1610, 1513 derpharmachemica.comresearchgate.net
C-H Bend 1460 derpharmachemica.comresearchgate.net
C-O Stretch (Aryl Ether) 1255 derpharmachemica.comresearchgate.net
C-O-C Asymmetric Stretch 1176 derpharmachemica.comresearchgate.net
C-O-C Symmetric Stretch 1032 derpharmachemica.comresearchgate.net

This table presents a compilation of representative data and may not reflect the full range of reported values.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like chloroform, exhibits absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the pyrrole and phenyl chromophores. The position and intensity of these bands are characteristic of the dipyrromethane core and the attached methoxyphenyl substituent.

Chromatographic Methods for Purity Assessment and Analysis of Reaction Mixtures

Chromatographic techniques are indispensable tools in the synthesis and purification of this compound. They are routinely employed to monitor the progress of condensation reactions, assess the purity of the final product, and isolate the target compound from complex reaction mixtures that often include unreacted starting materials, particularly the aldehyde, and oligomeric polypyrrolic byproducts. researchgate.netscispace.comorgsyn.org The selection of the appropriate chromatographic method and conditions, such as the stationary and mobile phases, is critical for achieving high purity. psu.edu

Gas Chromatography (GC)

While gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, its specific application for the routine analysis of this compound is not extensively detailed in the available research. The analysis of dipyrromethanes can sometimes be complicated by their potential for thermal decomposition or rearrangement at the high temperatures used in GC injectors and columns.

However, GC-mass spectrometry (GC-MS) has been utilized in the broader context of dipyrromethane synthesis to identify impurities and characterize related structures. For instance, in a study involving a related compound, 3-[R-hydroxy-2,4,6-trimethylbenzyl]-1-(triisopropylsilyl)pyrrole, GC-MS was used to analyze the product mixture, identifying the desired compound at a retention time (t_R) of 20.5 minutes alongside uncharacterized materials. gfmoorelab.com This demonstrates the technique's capability for analyzing functionalized pyrrolic structures, suggesting that with appropriate derivatization or carefully controlled conditions, GC could be a viable analytical tool.

Interestingly, derivatives of dipyrromethanes, porphyrins, have been explored as novel stationary phases for GC columns. Tetraphenylporphyrin (TPP), for example, has been successfully used to create a nonpolar capillary column with high thermal stability and unique selectivity for alicyclic and aromatic molecules due to π-π stacking interactions. nih.gov This highlights the versatile role of the broader class of polypyrrolic compounds in the field of chromatography.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is the most frequently cited method for the rapid, qualitative monitoring of reactions that produce this compound. researchgate.netacs.org Its primary function is to track the consumption of the starting aldehyde (p-anisaldehyde), providing a clear indication of reaction completion. scispace.com Researchers can quickly assess the composition of the reaction mixture by spotting a small aliquot onto a TLC plate and eluting it with an appropriate solvent system.

The purity of the synthesized this compound can be estimated based on the number of spots observed after visualization. A single spot corresponding to the product's expected retention factor (Rf) suggests a relatively pure sample. A specific Rf value of 0.37 has been reported for this compound on silica (B1680970) gel plates using a 1:1 (v/v) mixture of chloroform and petroleum ether as the mobile phase. researchgate.netderpharmachemica.com

Visualization of the spots on a TLC plate is typically achieved under UV light, where pyrrolic compounds often fluoresce or quench fluorescence. Chemical staining agents are also used for more distinct visualization. Bromine vapor, for example, causes 5-phenyldipyrromethane to turn a bright red-orange color, a reaction likely shared by its methoxy-substituted analog. orgsyn.org Other general-purpose stains, such as vanillin/sulfuric acid or potassium permanganate, can also be employed to visualize organic compounds on the plate. illinois.edu

Table 1: Reported TLC Conditions for this compound and Related Compounds

Compound Stationary Phase Mobile Phase (v/v) Rf Value Visualization Source(s)
This compound Silica Gel Chloroform / Petroleum Ether (1:1) 0.37 Not Specified researchgate.netderpharmachemica.com
meso-(3,5-Dimethoxyphenyl)dipyrromethane Silica Gel Cyclohexane / Ethyl Acetate (B1210297) / Triethylamine (B128534) (80:20:1) Not Specified Aldehyde disappearance monitored scispace.com

Column Chromatography (Flash, Preparative)

Column chromatography, particularly flash chromatography, is the standard and essential technique for the preparative purification of this compound on a laboratory scale. researchgate.netgfmoorelab.comcmu.edu Following the synthesis, which typically involves the acid-catalyzed condensation of pyrrole and p-anisaldehyde, the crude product is a complex mixture. scispace.com Column chromatography effectively separates the desired dipyrromethane from excess pyrrole, unreacted aldehyde, and, most importantly, higher molecular weight polypyrrolic oligomers that form as byproducts. orgsyn.orgcmu.edu

Silica gel is the most commonly used stationary phase for this purification. scispace.compsu.educmu.edu The choice of the mobile phase (eluent) is critical and is usually a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. The polarity of the eluent is carefully optimized to allow the slightly polar dipyrromethane to move down the column at an appropriate rate, separating it from the less polar impurities and the more strongly retained oligomers.

While indispensable for obtaining high-purity material, reliance on column chromatography can limit the scalability of dipyrromethane synthesis, as the process can be time-consuming and require large volumes of solvent for multi-gram preparations. gfmoorelab.com This has led some researchers to explore alternative purification methods like distillation and recrystallization for larger batches. gfmoorelab.com Nevertheless, for producing analytically pure samples for subsequent reactions, such as porphyrin synthesis, column chromatography remains the purification method of choice. cmu.educmu.edu

Table 2: Selected Column Chromatography Conditions for Purification

Compound/Derivative Stationary Phase Mobile Phase (Eluent) Method Source(s)
This compound Not Specified Ethyl Acetate / Hexane (4:6) Column Chromatography researchgate.net
1-Benzoyl-5-(4-methoxyphenyl)dipyrromethane Silica Gel Dichloromethane / Ethyl Acetate (95:5) Column Chromatography cmu.edu
meso-(4-Methylphenyl)dipyrromethane Silica Gel n-Hexane / Ethyl Acetate / Triethylamine (80:20:1) Flash Chromatography psu.edu
5-Phenyldipyrromethane Silica Gel (230-400 mesh) Dichloromethane Flash Chromatography orgsyn.org

Theoretical and Computational Studies of 5 4 Methoxyphenyl Dipyrromethane

Density Functional Theory (DFT) for Structural and Spectroscopic Property Prediction

Similarly, there is a lack of published research applying Density Functional Theory (DFT) to predict the structural and spectroscopic properties of 5-(4-methoxyphenyl)dipyrromethane. DFT calculations are a powerful tool for optimizing molecular geometry, predicting vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculating electronic transitions (to understand UV-Visible absorption spectra). While DFT is a standard method for such investigations, the specific outputs for this compound, including optimized bond lengths, bond angles, and simulated spectra, have not been reported.

Computational Modeling of Reaction Mechanisms

Computational modeling of the reaction mechanisms involving this compound, for instance, its formation from 4-methoxybenzaldehyde (B44291) and pyrrole (B145914) or its subsequent reactions to form porphyrins, has not been detailed in the literature. Such modeling would involve locating transition states, calculating activation energies, and mapping out the potential energy surface of the reaction. These computational insights are invaluable for understanding reaction kinetics and optimizing synthetic procedures.

Conclusion and Future Directions in 5 4 Methoxyphenyl Dipyrromethane Research

Summary of Key Academic Contributions

Research on 5-(4-methoxyphenyl)dipyrromethane has primarily focused on its synthesis and its role as a precursor to porphyrins and related compounds. derpharmachemica.comscbt.com Academically, its importance is rooted in its utility as a foundational component for creating more complex molecules with specific functions. derpharmachemica.comresearchgate.net

Key contributions to the field include the development and refinement of its synthesis. Early methods often relied on the acid-catalyzed condensation of p-anisaldehyde and pyrrole (B145914). gfmoorelab.com However, these approaches frequently used strong acids like trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂) and required a large excess of pyrrole, leading to moderate yields and the formation of oligomeric byproducts that complicated purification. derpharmachemica.comresearchgate.net

To overcome these limitations, significant research has been directed toward optimizing reaction conditions. Notable advancements include:

Green Chemistry Approaches: The use of novel, non-toxic inorganic acids in aqueous media has been shown to produce excellent yields of this compound at room temperature, with the product precipitating out of the reaction mixture for easy isolation via simple filtration. derpharmachemica.comresearchgate.net

Alternative Catalysts: Other catalysts such as tin(II) chloride (SnCl₂·2H₂O) in water and various cation exchange resins have been successfully employed to improve synthesis efficiency. researchgate.net

Refined Purification Techniques: For producing highly pure material in larger quantities, a process involving bulb-to-bulb distillation followed by recrystallization has been established, yielding analytically pure, colorless crystals of the compound. gfmoorelab.com

This dipyrromethane is a key intermediate in the synthesis of asymmetrically substituted porphyrins, particularly trans-A₂B₂-porphyrins. acs.orgnih.gov The condensation of this compound with a different aldehyde provides a more rational route to these structures compared to mixed aldehyde condensations, which yield complex statistical mixtures of products. nih.govnih.gov

Emerging Research Avenues and Challenges

While significant progress has been made, the chemistry of this compound continues to present challenges and opportunities for new research.

Emerging Research Avenues:

Advanced "Green" Synthesis: There is ongoing interest in developing even more environmentally benign synthetic protocols that minimize or eliminate the use of organic solvents and harsh acid catalysts, further improving the sustainability of its production. derpharmachemica.com

Catalyst Development: The exploration of novel organocatalysts, such as thiourea (B124793) dioxide, and heterogeneous solid acid catalysts represents a promising avenue for achieving high-yield, selective syntheses under mild conditions. researchgate.net

Rational Porphyrinoid Synthesis: It serves as a critical building block in the rational, stepwise synthesis of complex and functional porphyrinoids, including expanded and core-modified porphyrins, which are of interest for their unique electronic and binding properties. researchgate.netresearchgate.net

Key Research Challenges:

Acid-Induced Scrambling: The primary challenge in using this compound for porphyrin synthesis is its susceptibility to acidolysis (acid-induced fragmentation). rsc.org During the final condensation step to form a porphyrin, the dipyrromethane can break apart and recombine, leading to a "scrambling" of the meso-substituents and the formation of undesired porphyrin side products. acs.orgnih.gov This issue is particularly pronounced with electron-rich and unhindered aryl groups like 4-methoxyphenyl (B3050149). acs.orgnih.gov

Stability and Oxidation: Like many dipyrromethanes, this compound is prone to oxidation, which can reduce yields and complicate its isolation and storage. derpharmachemica.com Purified samples must be stored carefully, often in the absence of light and air, to prevent degradation. researchgate.net

Purification: Despite improved methods, achieving high purity can still require careful chromatographic separation or distillation to remove oligomeric contaminants and oxidized byproducts, which can be a barrier to large-scale synthesis. derpharmachemica.comgfmoorelab.com

Potential for Novel Applications and Derivatives

The future of this compound research lies in harnessing its structure to create novel functional molecules and materials.

Potential for Novel Applications:

Materials Science: Porphyrins and polymers derived from this compound are of interest for developing new optical and electronic materials. derpharmachemica.com

Biomedical Applications: As a precursor to porphyrins, it is a gateway to compounds with potential use in medicine, such as photosensitizers for photodynamic therapy (PDT) or as ligands for MRI contrast agents. researchgate.net

Sensing Technology: Following the trend of other functionalized dipyrromethanes, derivatives of this compound could be developed as electroactive monomers for conductive molecularly imprinted polymers (cMIPs), creating highly selective sensors for specific analytes. researchgate.net

Fluorescent Dyes: The dipyrromethane core is the foundational structure for BODIPY (boron-dipyrromethene) dyes. researchgate.netresearchgate.net Derivatives of this compound could be used to synthesize new BODIPY dyes with tailored photophysical properties for applications in bioimaging and diagnostics.

Potential for Novel Derivatives: The inherent versatility of the dipyrromethane structure allows for extensive chemical modification. Future research is likely to explore the synthesis of novel derivatives by:

Modifying the Phenyl Ring: The methoxy (B1213986) group on the phenyl ring can be replaced with other functional groups (e.g., halogens, cyano groups, nitro groups) to systematically tune the electronic properties of the resulting macrocycles. gfmoorelab.comscbt.com

Substitution on the Pyrrole Rings: Introducing substituents onto the β-positions of the pyrrole rings can alter the solubility, stability, and conformational properties of the molecule and its downstream products.

Designing Bioactive Compounds: The 4-methoxyphenyl moiety is a common feature in pharmacologically active molecules. nih.gov While a distant prospect, highly functionalized derivatives could be explored as scaffolds for new therapeutic agents.

Q & A

Q. Synthetic Protocol :

Acid-catalyzed condensation : Pyrrole and 4-methoxybenzaldehyde react in aqueous HCl (0.18 M) at room temperature. Excess pyrrole (3 equiv.) ensures dipyrromethane formation over oligomers.

Workup : Precipitation and washing with petroleum ether yield the crude product.

Optimization : Lower temperatures (<40°C) prevent decomposition; higher aldehyde concentrations reduce side products like tripyrranes.
Pitfalls :

  • Byproducts : Competing formation of tripyrroles or oxidized dipyrromethenes if oxidizing agents (e.g., DDQ) are present.
  • Sensitivity : Light and oxygen can degrade intermediates; argon atmospheres are recommended .

Advanced: How do substituents on the dipyrromethane core influence porphyrin electronic properties?

The 4-methoxyphenyl group:

  • Enhances electron density via resonance donation, altering UV-Vis absorption (e.g., bathochromic shifts in Soret bands).
  • Modifies aggregation : Hydrogen bonding with the methoxy group affects solubility and crystallinity.
  • Data contradiction : While methoxy groups generally stabilize intermediates, bulky substituents (e.g., bromophenyl) reduce cyclization yields due to steric hindrance. For example, 5-(4-bromophenyl)dipyrromethane yields porphyrins at 39% vs. 72% for carboxymethylphenyl analogs .

Advanced: What spectroscopic techniques validate the structure of this compound derivatives?

Q. Key Methods :

  • ¹H NMR : The meso-H proton resonates at δ 5.46 ppm (singlet), while β-pyrrolic protons appear as multiplets between δ 5.92–6.90 ppm. Aromatic protons (Ar-H) show doublets at δ 7.05–7.44 ppm .
  • 13C NMR : The meso-carbon appears at δ 43.5 ppm; carbonyl carbons (if formylated) at δ 178.7 ppm.
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calcd. 329.1970, found 329.0401 for bromophenyl derivatives) .
  • UV-Vis : Dipyrromethanes lack strong absorbance above 400 nm, distinguishing them from oxidized dipyrromethenes .

Advanced: How can researchers optimize yields in dipyrromethane-based porphyrin syntheses?

Q. Strategies :

  • Solvent choice : Polar aprotic solvents (DMF, CH₂Cl₂) improve aldehyde solubility.
  • Catalyst : POCl₃ in DMF generates Vilsmeier reagents for formylation, critical for subsequent condensations.
  • Side-product mitigation : Use of Na₂SO₄ or molecular sieves removes water, minimizing hydrolysis.
  • Case study : Substituting acetamidophenyl groups reduced yields to <20% due to cleavage requirements; trifluoroacetyl protection improved stability .

Advanced: What novel applications exist for this compound beyond porphyrins?

  • Fluorescent probes : Metal-dipyrrin complexes (e.g., Co(III) tris-dipyrrinato) exhibit strong fluorescence for bilirubin quantification .
  • Photomedicine : Formylated derivatives act as photosensitizers in photodynamic therapy, leveraging methoxy-enhanced singlet oxygen generation .
  • Carborane hybrids : Bis-carboranyl dipyrromethanes enable neutron capture therapy agents but require stringent anhydrous conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.